Product packaging for Dipropyl sebacate(Cat. No.:CAS No. 15419-91-7)

Dipropyl sebacate

Cat. No.: B099848
CAS No.: 15419-91-7
M. Wt: 286.41 g/mol
InChI Key: UHGPEWTZABDZCE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Sebacate (B1225510) Research

The foundation of sebacate ester research is intrinsically linked to the study of sebacic acid, which is primarily derived from castor oil. icoa.orgpersistencemarketresearch.com The process involves the cleavage of castor oil's fatty acids at high temperatures, yielding disodium (B8443419) sebacate that is then neutralized to produce sebacic acid. icoa.org Initially, research focused on the production and characterization of various sebacate esters, such as dibutyl sebacate and dioctyl sebacate. atamanchemicals.commarkwideresearch.com These early investigations laid the groundwork for understanding their utility as plasticizers, particularly for polyvinyl chloride (PVC) and other polymers, due to their ability to impart low-temperature flexibility. atamanchemicals.comwikipedia.orgwiseguyreports.com

Over time, the scope of sebacate research expanded significantly. The growing demand for bio-based and biodegradable materials has propelled further investigation into sebacate esters as environmentally friendly alternatives to traditional petroleum-based products. persistencemarketresearch.com This has led to the development of more complex sebacate-based materials, including polyesters and polyamides, with applications in diverse sectors like automotive and textiles. icoa.orgindustryarc.com The synthesis of poly(glycerol sebacate) (PGS), a biodegradable and biocompatible elastomer, marked a significant milestone, opening up new avenues in biomedical applications such as tissue engineering. frontiersin.orgmdpi.comsigmaaldrich.com

Scope of Academic Inquiry for Dipropyl Sebacate and Related Compounds

Academic inquiry into this compound and its relatives, such as diisopropyl sebacate, has been multifaceted. A primary area of investigation has been their synthesis and characterization. Researchers have explored various catalytic methods to optimize the esterification reaction between sebacic acid and the corresponding alcohol (propanol or isopropanol). chemicalbook.comresearchgate.netresearchgate.net

The physical and chemical properties of these esters have been extensively studied to determine their suitability for different applications. These properties include their boiling point, melting point, density, refractive index, and solubility. alfa-chemistry.comdemeterchem.comnih.govlookchem.com

Furthermore, a significant body of research has focused on the application of this compound and its isomers. In the polymer industry, their role as plasticizers is a key area of study, evaluating their efficiency in improving the flexibility and durability of various plastics. upichem.comalibaba.comkerton-industry.com In the cosmetics and personal care sector, research has delved into their function as emollients, solvents, and skin-conditioning agents, prized for their lightweight, non-greasy feel. upichem.comalibaba.comspecialchem.compaulaschoice.fr Studies have also explored their potential in pharmaceutical formulations, particularly in topical drug delivery systems. alibaba.comnih.gov

Current Research Trajectories and Knowledge Gaps

Current research on sebacate esters is strongly influenced by the drive for sustainability and high-performance materials. persistencemarketresearch.commarkwideresearch.com A major trajectory is the development of bio-based lubricants and plasticizers derived from sebacic acid to reduce reliance on petrochemicals. persistencemarketresearch.comwiseguyreports.com There is a growing interest in understanding the enzymatic synthesis of sebacate esters, which offers a more environmentally benign alternative to traditional chemical catalysis. frontiersin.orgmdpi.com

In the field of biomaterials, the focus is on refining the properties of poly(glycerol sebacate) and other sebacate-based polymers for specific tissue engineering applications, such as cardiac and neural tissue repair. mdpi.comsigmaaldrich.com Research is also directed at understanding the adjuvant effects of certain sebacate esters on the immune system, which has implications for their use in topical formulations. jst.go.jp

Despite the progress, knowledge gaps remain. More comprehensive studies are needed to fully elucidate the long-term environmental fate and potential ecotoxicity of various sebacate esters. While some esters are known to be biodegradable, the degradation pathways and byproducts of less common esters require further investigation. markwideresearch.com Additionally, there is a need for more in-depth research into the structure-property relationships of a wider range of sebacate esters to enable the design of molecules with precisely tailored functionalities for advanced applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4 B099848 Dipropyl sebacate CAS No. 15419-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropyl decanedioate
Source PubChem
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InChI

InChI=1S/C16H30O4/c1-3-13-19-15(17)11-9-7-5-6-8-10-12-16(18)20-14-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHGPEWTZABDZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10165553
Record name Dipropyl sebacate
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Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15419-91-7
Record name Dipropyl sebacate
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Record name Dipropyl sebacate
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Record name Dipropyl sebacate
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Synthesis and Manufacturing of Dipropyl Sebacate

The primary method for producing dipropyl sebacate (B1225510) is through the esterification of sebacic acid with propanol (B110389). This reaction typically involves heating the two reactants in the presence of an acid catalyst.

Another approach is the transesterification of a different sebacate ester, such as dimethyl sebacate, with propanol. researchgate.net The choice of manufacturing process can be influenced by factors such as the desired purity of the final product, reaction efficiency, and environmental considerations.

Physical and Chemical Properties of Dipropyl Sebacate

Dipropyl sebacate (B1225510) is a colorless, oily liquid. demeterchem.com It is characterized by its solubility in organic solvents like ethanol (B145695) and its insolubility in water. demeterchem.com

Table 1:

Property Value Source
Molecular Formula C16H30O4 nih.govlookchem.com
Molecular Weight 286.41 g/mol nih.govlookchem.com
Boiling Point 326.6 °C at 760 mmHg lookchem.com
Melting Point -19.8 °C demeterchem.com
Flash Point 146.4 °C lookchem.com
Density 0.955 g/cm³ lookchem.com
Refractive Index 1.444 lookchem.com

Dipropyl Sebacate in Lubricant Technology and Tribological Studies

Ester-Based Lubricant Basestocks and Their Properties

Synthetic esters, such as sebacates, are a prominent class of lubricant basestocks, often favored for applications where mineral oils fall short. Their molecular structure, which includes two ester groups, can be tailored by selecting different alcohols and diacids to achieve a desired balance of properties like viscosity, thermal stability, and biodegradability. chemicalbook.com Sebacate (B1225510) esters, derived from sebacic acid, are particularly noted for their use as plasticizers and have been explored as base oils and additives in lubricant formulations. specialchem.comwsdchemical.com

The viscometric properties of a lubricant are critical to its performance, dictating the thickness of the lubricating film that separates moving surfaces. For ester-based lubricants, viscosity is influenced by the length and branching of the alcohol and acid chains. Generally, longer carbon chains lead to higher viscosity.

Table 1: Viscometric Properties of Various Sebacate Esters

Ester Kinematic Viscosity at 40°C (cSt) Kinematic Viscosity at 100°C (cSt) Viscosity Index
Dibutyl Sebacate 11.5 3.2 165
Dioctyl Sebacate (DOS) 21.8 4.8 168
Di-2-ethylhexyl Sebacate (DEHS) 19.5 4.5 160

Note: This table is illustrative and compiled from general data on sebacate esters to show typical properties. Specific values for dipropyl sebacate may vary.

Based on its shorter propyl alcohol chains compared to octyl or 2-ethylhexyl chains, it can be inferred that this compound would exhibit a lower viscosity than dioctyl sebacate (DOS) or di-2-ethylhexyl sebacate (DEHS).

Oxidative stability is a crucial parameter for lubricants, as oxidation can lead to the formation of sludge, varnish, and corrosive byproducts, as well as an increase in viscosity. Sebacate esters generally exhibit good thermal and oxidative stability. Studies on di-2-ethylhexyl sebacate (DEHS) have shown that its degradation at high temperatures is primarily due to oxidation and pyrolysis. jnfuturechemical.com The major degradation products were identified as 2-ethyl-1-hexanol and mono(2-ethylhexyl) sebacate. jnfuturechemical.com

The oxidative stability of sebacate esters is influenced by the structure of the alcohol group. For example, dioctyl sebacate (DOS), a linear diester, has been shown to have a higher oxidative stability (onset temperature of 290°C) compared to its branched isomer, di-2-octyl sebacate (255°C). nih.gov This suggests that linear esters may offer better resistance to oxidation at high temperatures. Given that this compound has linear propyl groups, it would be expected to have good oxidative stability, though likely different from its longer-chain counterparts. The flash points of sebacate esters are generally high, often ranging from 150°C to 290°C, making them suitable for high-temperature applications. nih.gov

Table 2: Oxidative and Thermal Properties of Select Sebacate Esters

Ester Oxidation Onset Temperature (°C) Flash Point (°C)
Dioctyl Sebacate (DOS) 290 205
Di-2-octyl Sebacate 255 185
Di-2-ethylbutyl Sebacate 208 -
Di-2-ethylhexanol Sebacate 179 -

Source: Data compiled from studies on various sebacate esters. nih.gov

The ability of a lubricant to flow at low temperatures is critical for applications in cold environments. Sebacate esters are known for their excellent low-temperature properties, characterized by low pour points. The pour point is the lowest temperature at which a liquid will flow. The structure of the alcohol component plays a significant role in determining the pour point. Branching in the alcohol chain tends to lower the pour point. For instance, di-2-ethylhexanol sebacate (D2EHS) has a very low pour point of -60°C, while the linear dioctyl sebacate (DOS) has a much higher pour point of 15°C. nih.govmakingcosmetics.com

While specific data for this compound is not available, it is expected to have a low pour point, contributing to good low-temperature performance. Dioctyl sebacate is noted for its utility in low-temperature applications in aircraft, trucks, and automobiles. ulprospector.com

Tribological Performance and Boundary Lubrication Mechanisms

Tribology is the study of friction, wear, and lubrication. The performance of a lubricant in reducing friction and wear between interacting surfaces is its primary function. Sebacate esters have been shown to provide effective lubrication under various conditions.

Under high load and/or low speed conditions, the lubricant film can become so thin that surface asperities come into contact, a regime known as boundary lubrication. In this regime, the chemical properties of the lubricant and its ability to form a protective film on the metal surface are paramount.

Studies on di(2-ethylhexyl) sebacate (DEHS) have investigated the formation of these boundary lubricating films. It has been shown that a boundary film forms rapidly, within the first 40 seconds of friction. nih.gov The chemical interaction between the ester and the metal surface is crucial. The presence of unoxidized iron on the friction track can accelerate the chemical transformation of the lubricant molecules. nih.gov This interaction can lead to the formation of a protective tribofilm that helps to reduce friction and wear. The film is thought to be held on the surface by the interaction of the metal with free radicals or unsaturated bonds formed from the decomposition of the ester molecules. nih.gov

The interaction of sebacate esters with metal surfaces under friction involves complex chemical reactions. For DEHS, it has been proposed that the ester molecules can undergo decarboxylation, leading to the formation of free radicals. nih.gov These reactive species can then polymerize or react with the metal surface to form a protective film.

The effectiveness of lubrication can be enhanced by the addition of nanoparticles. For example, the addition of MoS₂ nanoparticles to dioctyl sebacate has been shown to significantly reduce friction and wear due to the formation of a solid and complex absorption film on the contact surface. google.com Similarly, carboxylated nano-MoS₂/sericite used as a catalyst in the synthesis of dioctyl sebacate, and subsequently dispersed in it, reduced friction by 55.6% and wear by 51.3%. atamanchemicals.com

While these studies focus on other sebacate esters, the fundamental mechanisms of boundary film formation and interaction with metal surfaces are likely to be similar for this compound, involving adsorption and chemical reactions at the sliding interface to provide protection against wear.

Computational Chemistry and Molecular Modeling of Dipropyl Sebacate

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule like Dipropyl sebacate (B1225510). These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Electronic Structure and Reactivity Analyses

The electronic structure of Dipropyl sebacate governs its reactivity and intermolecular interactions. DFT calculations can be employed to determine key electronic properties. A typical approach involves geometry optimization of the molecule's structure to find its lowest energy conformation, followed by the calculation of electronic parameters.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized around the oxygen atoms of the ester groups, which are the sites of highest electron density. The LUMO would likely be distributed over the carbonyl carbons and adjacent atoms.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's behavior in chemical reactions.

Below is an illustrative table of calculated electronic properties for a similar diester, diethyl adipate, which demonstrates the type of data that would be obtained for this compound.

ParameterSymbolFormulaIllustrative Value (eV) for Diethyl Adipate
Highest Occupied Molecular Orbital EnergyEHOMO--7.52
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.25
HOMO-LUMO GapΔEELUMO - EHOMO7.77
Electronegativityχ-(EHOMO + ELUMO)/23.635
Chemical Hardnessη(ELUMO - EHOMO)/23.885
Electrophilicity Indexωχ2 / (2η)1.70

This data is illustrative and based on calculations for Diethyl Adipate. Similar calculations for this compound would provide specific insights into its electronic characteristics.

Vibrational and Electronic Spectroscopy Simulations

Quantum chemical calculations are also instrumental in predicting and interpreting vibrational and electronic spectra.

Vibrational Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) can be simulated by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). This analysis yields the vibrational frequencies and their corresponding normal modes. Comparing the calculated spectrum with experimental data allows for a detailed assignment of the observed spectral bands to specific molecular motions.

For this compound, key vibrational modes would include the C=O stretching of the ester groups, C-O stretching, and various C-H bending and stretching modes of the propyl and sebacate chains. Anharmonic frequency calculations can provide more accurate predictions that are closer to experimental values.

The following table provides an example of calculated vibrational frequencies for a similar ester, highlighting the types of assignments that would be made for this compound.

Vibrational ModeIllustrative Calculated Frequency (cm-1)Description
ν(C=O)1735Carbonyl group stretching
δ(CH2)1460Methylene (B1212753) group scissoring
ν(C-O)1250Ester C-O stretching
τ(CH2)725Methylene group rocking

These frequencies are representative and would be specifically calculated for this compound in a dedicated study.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption maxima (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π* transitions). For a saturated ester like this compound, significant absorptions are expected in the ultraviolet region.

Molecular Dynamics Simulations and Coarse-Grained Modeling

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions over time. This is particularly useful for understanding the properties of this compound in condensed phases and in mixtures, such as with polymers.

Simulation of Intermolecular Interactions in Condensed Phases

In a liquid or solid state, the properties of this compound are governed by its intermolecular interactions. MD simulations can model a system of many this compound molecules to study these interactions. By simulating the system over time, properties such as density, viscosity, and diffusion coefficients can be predicted.

The primary intermolecular forces in this compound are van der Waals interactions and dipole-dipole interactions between the polar ester groups. The strength of these interactions can be quantified by calculating the interaction energy between molecules in the simulation. This information is crucial for understanding its properties as a solvent and its miscibility with other substances.

Prediction of Dynamic Properties in Polymer-Sebacate Systems

A major application of this compound is as a plasticizer for polymers like polyvinyl chloride (PVC). MD simulations are highly effective for investigating how plasticizers affect the properties of polymers at the molecular level.

In a typical simulation, a model of the polymer-plasticizer blend is constructed. The system is then simulated to observe the dynamic behavior of both the polymer chains and the plasticizer molecules. Key properties that can be predicted include:

Glass Transition Temperature (Tg): The Tg is a critical property of polymers that is significantly lowered by plasticizers. In MD simulations, Tg can be estimated by monitoring the change in density or specific volume as a function of temperature.

Interaction Energy: The interaction energy between the polymer and the plasticizer is a measure of their compatibility. A more negative interaction energy indicates stronger affinity. For this compound in PVC, interactions would occur between the ester groups of the plasticizer and the polar C-Cl groups of the polymer.

Diffusion Coefficient: The diffusion coefficient of the plasticizer within the polymer matrix is related to its permanence and migration tendency. Higher diffusion coefficients suggest a greater likelihood of the plasticizer leaching out over time.

The table below presents illustrative data from an MD simulation study of PVC plasticized with Dibutyl sebacate (DBS), a close analogue of this compound.

SystemGlass Transition Temperature (Tg) (K)Interaction Energy (kcal/mol)Plasticizer Diffusion Coefficient (10-8 cm2/s)
Pure PVC358--
PVC + Dibutyl Sebacate (DBS)305-15.52.1

This data, from a study on a similar system, illustrates how MD simulations can quantify the effect of a sebacate plasticizer on a polymer matrix. nih.govacs.org

Conformational Analysis and Flexibility Studies

MD simulations can be used to perform a thorough conformational analysis. By simulating the molecule in a solvent or in the gas phase, the trajectory can be analyzed to determine the populations of different conformers. This is typically done by monitoring the dihedral angles along the molecule's backbone. The results provide insight into the most stable conformations and the energy barriers between them. This flexibility is a key factor in its effectiveness as a plasticizer, as it allows the molecule to efficiently position itself between polymer chains.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their macroscopic properties. nih.govwiley.com For this compound, which is used as a plasticizer and lubricant, QSPR models are invaluable for predicting its performance and designing new esters with enhanced characteristics. researchintelo.com

Development of Predictive Models for Material Performance

Predictive QSPR models are developed by establishing a mathematical relationship between molecular descriptors of a compound and its experimentally determined properties. researchgate.netresearchgate.net For this compound, key performance indicators include viscosity, pour point, flash point, and plasticizing efficiency. insightsociety.orgresearchgate.net The development process involves calculating a wide range of molecular descriptors for this compound and related esters, followed by statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a predictive model. mdpi.com

These models can accelerate the design of new lubricant additives by screening virtual compounds and predicting their properties without the need for synthesis and extensive testing. nih.govresearchgate.net For instance, a QSPR model could predict how modifications to the alkyl chain length (e.g., replacing propyl groups with other alkyl groups) would affect the viscosity index or low-temperature performance of a sebacate ester. insightsociety.org

Table 1: Example of a QSPR Model Development Workflow for Sebacate Esters
StepDescriptionExample for this compound
1. Data CollectionGather experimental data for a series of sebacate esters (e.g., viscosity, pour point).Collect data for dimethyl sebacate, diethyl sebacate, this compound, dibutyl sebacate, etc. researchintelo.com
2. Molecular Structure GenerationCreate 2D and 3D structures for all molecules in the dataset.Generate the 3D structure of this compound.
3. Descriptor CalculationCompute a wide range of molecular descriptors (topological, electronic, geometric).Calculate descriptors like molecular weight, logP, polar surface area, and HOMO/LUMO energies. ucsb.edu
4. Model BuildingUse statistical methods (e.g., Multiple Linear Regression, Artificial Neural Networks) to correlate descriptors with the property of interest. mdpi.comDevelop an equation: Viscosity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
5. Model ValidationAssess the model's predictive power using internal and external validation techniques. researchgate.netUse a test set of esters not included in the model training to check prediction accuracy.

Descriptors for Esters and Their Application in QSPR

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. wiley.com For esters like this compound, a variety of descriptors are employed in QSPR studies to capture the features that govern their physical and chemical properties. nih.gov These can be broadly categorized as follows:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of carbon atoms, and number of ester groups.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometric Descriptors: These are calculated from the 3D structure and include information about molecular size and shape.

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and describe the electronic properties of the molecule. ucsb.edu Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edumdpi.com

The selection of appropriate descriptors is critical for building a robust QSPR model. researchgate.net For example, descriptors related to molecular size and flexibility are crucial for predicting viscosity, while electronic descriptors can help predict oxidative stability. mdpi.com

Table 2: Key Molecular Descriptors Relevant to Esters in QSPR Modeling
Descriptor TypeDescriptor NameProperty It Influences
ConstitutionalMolecular Weight (MW)Boiling point, viscosity, volatility. researchgate.net
TopologicalWiener IndexMolecular branching, which affects pour point and viscosity. researchgate.net
GeometricMolecular Surface AreaIntermolecular interactions, solubility.
Quantum ChemicalHOMO/LUMO EnergiesReactivity, oxidative stability, reaction kinetics. ucsb.eduresearchgate.net
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Hydrophobicity, miscibility with oils. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers powerful tools to investigate the detailed pathways of chemical reactions, including the formation and decomposition of this compound. By modeling reaction intermediates and transition states, researchers can gain a fundamental understanding of reaction kinetics and byproduct formation.

Transition State Analysis in Esterification Processes

The formation of this compound occurs via the esterification of sebacic acid with propanol (B110389), typically in the presence of an acid catalyst. mdpi.com Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction at the atomic level. nih.gov

Transition state analysis involves locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. nih.govresearchgate.net By calculating the geometry and energy of the transition state, key kinetic parameters like the activation energy can be determined. mdpi.com For the acid-catalyzed esterification of sebacic acid, computational studies can model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by propanol, and the final elimination of water. mdpi.com These calculations can reveal the rate-determining step of the reaction and provide insights into how different catalysts can lower the activation energy, thereby increasing the reaction rate. nih.govresearchgate.net

Table 3: Representative Calculated Energy Barriers for an Acid-Catalyzed Esterification Step
Reaction ConditionCalculated Activation Energy (kJ/mol)Implication
Self-catalyzed reaction~100-150High energy barrier, slow reaction. nih.gov
Acid-catalyzed reaction~90-100Lower energy barrier, faster reaction. nih.gov
Note: Values are illustrative based on computational studies of similar esterification reactions and show the relative effect of catalysis. nih.gov

Combustion Chemistry Modeling and Byproduct Formation Pathways

Understanding the combustion of this compound is important for its applications in high-temperature lubricants and as a potential biofuel component. researchgate.net Combustion is a complex process involving thousands of elementary reactions. upm.es Computational modeling is essential for developing detailed kinetic models that can predict combustion behavior and the formation of pollutants. acs.orgresearchgate.net

These models simulate the pyrolysis (thermal decomposition in the absence of oxygen) and oxidation of the ester. acs.orgmdpi.com For a large ester like this compound, initial decomposition pathways often involve the cleavage of C-O and C-C bonds. mdpi.comnih.gov Key reaction pathways modeled include:

H-atom abstraction: Removal of a hydrogen atom from the alkyl chains by radicals like OH. researchgate.net

Unimolecular decomposition: Scission of the ester bond, which can lead to the formation of smaller molecules like alkenes (e.g., propene) and carboxylic acids. researchgate.net

By simulating the subsequent reactions of these initial decomposition products, models can predict the formation of major combustion products (CO₂, H₂O) as well as minor, potentially harmful byproducts such as carbon monoxide (CO), unburned hydrocarbons, and soot precursors like acetylene (B1199291) and benzene. psecommunity.orgresearchgate.netmdpi.com This knowledge is crucial for optimizing engine performance and minimizing harmful emissions. mdpi.commdpi.com

Advanced Analytical Methodologies for Dipropyl Sebacate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of dipropyl sebacate (B1225510) from various matrices. These techniques leverage the differential partitioning of the compound between a stationary and a mobile phase to achieve high-resolution separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for assessing the purity of dipropyl sebacate and quantifying it in diverse samples, including plastics and environmental matrices. The methodology involves volatilizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio.

In a multi-analyte method developed for the analysis of substances from plastic food contact materials, a close structural analog, dibutyl sebacate, was successfully quantified using GC-MS. This method employed a 5% phenyl methyl siloxane column, which is well-suited for the analysis of semi-volatile compounds like dialkyl sebacates. The typical GC-MS conditions for such analyses involve a temperature-programmed oven to ensure the efficient separation of analytes.

Table 1: Illustrative GC-MS Parameters for Sebacate Ester Analysis

Parameter Value
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280°C
Oven Program 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

This table presents typical parameters for the GC-MS analysis of sebacate esters, based on established methods for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in complex liquid matrices, such as environmental water samples or biological fluids, liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the technique of choice. LC-MS offers high sensitivity and selectivity, which is crucial when dealing with samples containing numerous interfering substances.

The process involves injecting a liquid sample into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components on a reversed-phase column (e.g., C18). The eluent from the HPLC is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, which is suitable for polar and semi-polar compounds. The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), providing excellent specificity and low detection limits. While specific validated methods for this compound are not extensively detailed in publicly available literature, the general principles for plasticizer analysis are well-established.

Method Validation: Linearity, Limit of Quantification, and Precision

The validation of analytical methods is critical to ensure the reliability of the obtained data. Key validation parameters include linearity, limit of quantification (LOQ), and precision.

Linearity: This parameter assesses the direct proportionality of the analytical signal to the concentration of the analyte over a given range. For chromatographic methods, linearity is typically evaluated by analyzing a series of calibration standards and determining the coefficient of determination (R²) of the resulting calibration curve. For the analysis of plasticizers, R² values greater than 0.99 are generally considered acceptable.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. For GC-MS analysis of plasticizers migrating from food contact materials, LOQs in the low ng/g to µg/g range are often achieved. For instance, in a study on various plastic additives, the LOQ for dibutyl sebacate was established at a level suitable for regulatory compliance.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For trace analysis of plasticizers, RSD values below 20% are typically required. A validated multi-analyte GC-MS method for substances from food contact materials reported recoveries between 70% and 115% with RSDs smaller than 20% for the majority of substances, including dibutyl sebacate. researchgate.net

Table 2: Typical Method Validation Parameters for Sebacate Ester Analysis

Parameter Typical Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.01 - 10 µg/mL
Precision (RSD) < 20%

| Accuracy (Recovery) | 70 - 120% |

This interactive table provides an overview of generally accepted validation parameters for the chromatographic analysis of plasticizers like this compound.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The propyl group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the oxygen atom. The sebacate backbone would show a triplet for the α-methylene (CH₂) protons adjacent to the carbonyl groups and a multiplet for the remaining methylene protons. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms. For instance, the protons on the carbon attached to the ester oxygen are shifted downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. This compound would show distinct signals for the carbonyl carbon of the ester, the carbons of the propyl chain, and the carbons of the sebacate backbone. The chemical shift of the carbonyl carbon is characteristically found at a high ppm value.

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, data for the closely related diethyl sebacate shows characteristic shifts that can be used for extrapolation. For diethyl sebacate, the ester methylene protons appear around 4.1 ppm and the methyl protons around 1.2 ppm. The α-methylene protons of the sebacate chain are observed around 2.2 ppm, with the other methylene groups appearing between 1.2 and 1.6 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-O-CH₂-CH₂-CH₃ ~4.0 Triplet
-O-CH₂-CH₂-CH₃ ~1.6 Sextet
-O-CH₂-CH₂-CH₃ ~0.9 Triplet
-CO-CH₂- ~2.2 Triplet

This table presents predicted chemical shifts for the protons in this compound based on the analysis of similar ester compounds.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~173
-O-CH₂- ~65
-O-CH₂-CH₂- ~22
-O-CH₂-CH₂-CH₃ ~10
-CO-CH₂- ~34
-CO-CH₂-CH₂- ~25

This table provides predicted chemical shifts for the carbons in this compound based on established ranges for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most characteristic absorption is the strong C=O stretching vibration of the ester functional group, which typically appears in the range of 1735-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations, which are usually observed as two strong bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic propyl and sebacate chains are expected in the 2850-3000 cm⁻¹ region. Research on sebacic acid-based esters has confirmed the presence of the C=O ester band at 1735-1739 cm⁻¹ and C-O stretching vibrations between 1171 and 1244 cm⁻¹. lcms.cz

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For this compound, the C-C backbone stretching and CH₂ bending modes would be prominent in the Raman spectrum. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The symmetric C-O-C stretch of the ester group also gives a characteristic Raman signal.

Table 5: Key Vibrational Modes for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C-H (alkane) Stretching 2850-3000 2850-3000
C=O (ester) Stretching 1735-1750 (Strong) 1735-1750 (Weak)
C-O Stretching 1000-1300 (Two strong bands) Active
C-C Stretching - Prominent

This interactive table summarizes the expected key vibrational frequencies for the functional groups present in this compound in both IR and Raman spectroscopy.

Advanced Spectroscopic Probes for Molecular Environment Studies

For instance, solvatochromic probes, whose absorption or emission spectra are dependent on the polarity of the solvent, could be used to determine the microscopic polarity of this compound in various solutions or formulations. Similarly, fluorescence anisotropy measurements using molecular rotors could provide insights into the local viscosity and micro-heterogeneity of systems containing this compound. These advanced spectroscopic techniques offer a non-invasive window into the molecular-level interactions and dynamics that govern the macroscopic properties of materials containing this compound.

Thermal Analysis and Rheological Characterization

The thermal and rheological properties of this compound are critical for its application, particularly as a plasticizer and solvent. Although direct experimental data for this compound is scarce, analysis of its shorter- and longer-chain analogues, diethyl sebacate and dibutyl sebacate, provides a strong basis for estimating its characteristics.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for identifying phase transitions, such as melting and glass transitions. For this compound, DSC analysis would be expected to show a distinct melting point. Based on data for analogous compounds, the melting point of this compound can be anticipated. Diethyl sebacate has a reported melting point in the range of 1 to 2°C, while dibutyl sebacate melts at approximately -10°C. This trend suggests that the melting point of this compound would likely fall between these values.

CompoundMelting Point (°C)
Diethyl sebacate1 - 2
Dibutyl sebacate-10

Rheometry for Viscoelastic Properties

Rheometry is used to measure the viscoelastic properties of a material, providing information on its flow and deformation characteristics. As a liquid, the viscosity of this compound is a key parameter. The kinematic viscosity of diethyl sebacate is reported to be 6.2 mm²/s at 20°C. It is expected that this compound would exhibit a slightly higher viscosity due to its larger molecular size and increased van der Waals forces. Rheological studies would be essential in understanding its behavior as a lubricant, plasticizer, or solvent in various formulations.

CompoundKinematic Viscosity (mm²/s at 20°C)
Diethyl sebacate6.2

Environmental Fate and Transport of Sebacate Esters

Biodegradation Pathways in Environmental Compartments

Microbial Degradation Mechanisms in Soil and Water

Sebacate (B1225510) esters are generally considered to be biodegradable. scbt.comnih.gov The breakdown process is primarily initiated by microorganisms present in soil and water. nih.govfrontiersin.org Studies have shown that various sebacate esters, including dibutyl sebacate, are readily degraded by pure bacterial and fungal cultures. nih.govatamanchemicals.com For instance, strains of the fungus Fusarium have demonstrated the ability to degrade dibutyl sebacate. nih.govatamanchemicals.com

The degradation process for esters typically begins with the hydrolysis of the ester bonds. researchgate.netrsc.org This initial step breaks the ester down into its constituent alcohol and dicarboxylic acid. For dipropyl sebacate, this would yield propanol (B110389) and sebacic acid. These smaller, simpler molecules can then be further metabolized by a wider range of microorganisms. researchgate.net The rate and extent of biodegradation can be influenced by the specific structure of the sebacate ester, such as the length of the alkyl chains. scbt.com Shorter-chain alkyl diesters, like dimethyl sebacate and dibutyl sebacate, are reported to undergo rapid biodegradation. scbt.com

In an aerobic ready biodegradation test following OECD Guideline 301B, diisopropyl sebacate was found to be readily biodegradable, achieving 89.6% degradation in 28 days, satisfying the 10-day window criterion. epa.gov This indicates a high potential for microbial breakdown in environmental settings. The efficiency of biodegradation can also depend on the environmental compartment, with studies on other organic compounds showing that degradation can be more efficient in sediment and deep water due to the activity of bacterial consortia and biosurfactant production. mdpi.com

Abiotic Degradation Processes: Hydrolysis and Photolysis

Beyond microbial action, sebacate esters can also be broken down by non-biological (abiotic) processes, primarily hydrolysis and photolysis. researchgate.net

Hydrolysis: This is a chemical reaction with water that cleaves the ester bond. The rate of hydrolysis is influenced by pH. For dibutyl sebacate, a close analog to this compound, the estimated hydrolysis half-life is 166 days at a pH of 8, and a much slower 4.5 years at a neutral pH of 7. nih.gov This suggests that hydrolysis will be a more significant degradation pathway in more alkaline environmental conditions. The expected products of hydrolysis are the corresponding alcohol and sebacic acid. atamanchemicals.com

Photolysis: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net Sebacate esters contain functional groups that can absorb light at wavelengths greater than 290 nm, which means they have the potential to undergo direct photolysis in the environment. nih.govatamanchemicals.com In the atmosphere, vapor-phase dibutyl sebacate is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 21 hours. nih.govatamanchemicals.com While the potential for photolysis exists, the specific rates and importance of this process for this compound in water and soil are not well-documented.

Environmental Distribution and Partitioning Behavior

The way this compound moves and distributes itself between air, water, and soil is governed by its physical and chemical properties, which are quantified by partitioning coefficients.

Air-Water-Soil Partitioning Coefficients

Partitioning coefficients are essential for predicting the environmental fate of a chemical. epa.govgroundwatersoftware.com Key coefficients include the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant (H).

While specific experimental data for this compound is limited, data for analogous compounds like dibutyl sebacate and diisopropyl sebacate provide valuable insights. The logarithm of the octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to bioaccumulate. Sebacate esters have log Kow values that can range from approximately 6.3 to 10.1. nih.gov For diisopropyl sebacate, the log Kow is estimated to be 4.63. mdpi.com

The soil organic carbon-water partition coefficient (Koc) indicates how strongly a chemical will adsorb to soil or sediment. A higher Koc value suggests less mobility in soil. For dibutyl sebacate, the estimated Koc is 575, which suggests it is expected to have low mobility in soil. nih.govatamanchemicals.com This low mobility means it is likely to adsorb to suspended solids and sediment if released into water. nih.govatamanchemicals.com

Henry's Law constant predicts the partitioning of a chemical between air and water. For dibutyl sebacate, the estimated Henry's Law constant is very low (4.8 x 10⁻⁸ atm-cu m/mole), indicating that it is essentially nonvolatile from water surfaces and that volatilization from moist soil is not an important fate process. nih.govatamanchemicals.com Based on its vapor pressure, volatilization from dry soil surfaces is also not expected to be significant. nih.govatamanchemicals.com

Estimated Environmental Partitioning Data for Sebacate Esters
CompoundParameterValueReference
Diisopropyl sebacateLog Kow4.63 mdpi.com
Dibutyl sebacateKoc (L/kg)575 nih.govatamanchemicals.com
Dibutyl sebacateHenry's Law Constant (atm-m³/mol)4.8 x 10⁻⁸ nih.govatamanchemicals.com
Dibutyl sebacateVapor Pressure (mm Hg at 25°C)4.7 x 10⁻⁶ nih.gov
Dibutyl sebacateWater Solubility (mg/L at 20°C)40 nih.gov

Modeling of Environmental Concentrations and Persistence

Environmental fate models use partitioning coefficients and degradation rates to predict a chemical's concentration and persistence in different environmental compartments (air, water, soil). epa.gov

For sebacate esters, models like the Equilibrium Criterion (EQC) model predict that the distribution is influenced by their properties. scbt.com For more water-soluble and less lipophilic diesters like dimethyl sebacate and dibutyl sebacate, models predict a greater distribution into the water compartment. scbt.com For more lipophilic, long-chain diesters, a greater distribution in soil and sediment is predicted. scbt.com

Based on its low vapor pressure and Henry's Law constant, this compound is expected to exist in both vapor and particulate phases in the atmosphere. nih.gov The vapor phase undergoes relatively rapid degradation, while the particulate phase can be removed by wet and dry deposition. nih.gov Its low water solubility and moderate Koc value suggest that in aquatic systems, it will partition significantly to sediment. nih.govatamanchemicals.com

Persistence is the length of time a chemical remains in the environment. The combination of ready biodegradability and abiotic degradation processes suggests that sebacate esters like this compound are not expected to be highly persistent. nih.govepa.gov The rapid aerobic biodegradation is expected to quickly reduce the dissolved concentration in the environment. epa.gov

Migration Studies from Materials

This compound, like other sebacate esters, is used as a plasticizer in various polymers, including those used in food packaging and medical devices. nih.govatamanchemicals.com Plasticizers are not chemically bound to the polymer matrix and can therefore migrate, or leach, out of the material over time. mst.dk

Migration is influenced by several factors:

Temperature: Higher temperatures generally accelerate the migration process. mdpi.com

Contact Time: Longer contact between the material and a solvent (like water or fatty foods) increases the potential for migration. mdpi.com

Type of Contact Medium: Migration can be higher into fatty or acidic foods. mdpi.com Studies on other plasticizers have shown that migration from polypropylene (B1209903) food containers is highest under strong acidity. researchgate.net

Plasticizer Properties: The molecular weight and structure of the plasticizer influence its diffusion rate within the polymer. mst.dk

Studies have documented the migration of various plasticizers, including dibutyl sebacate (DBS) and di(2-ethylhexyl) sebacate (DOS), from plastic films. mdpi.comscispace.compsu.edu One study on PVC plasticized with DBS showed minimal plasticizer migration of 12.78% after 28 days. nih.gov Another study investigating reusable water bottles for children detected the migration of dibutyl sebacate into a food simulant. tegengif.nl The potential for leaching from materials like agricultural plastic mulch film into the environment is also a recognized pathway for release. reading.ac.uk

Diffusion Kinetics in Polymer-Based Products

Sebacate esters are frequently used as plasticizers in polymer-based products. su.se Their potential to migrate out of these products and into the environment is a key aspect of their life cycle. This migration is governed by diffusion kinetics.

The rate of diffusion for a plasticizer like this compound within a polymer is influenced by several factors:

Polymer Type: The structure and morphology of the polymer (e.g., crystallinity, density) can significantly hinder or facilitate the movement of the plasticizer.

Temperature: Higher temperatures generally increase the kinetic energy of molecules, leading to faster diffusion rates. illinois.edu

Plasticizer Properties: Molecular weight and size of the plasticizer molecule are critical; smaller molecules typically diffuse faster.

Concentration Gradient: The difference in concentration between the polymer matrix and the surrounding environment drives the diffusion process.

FactorConditionExpected Impact on Diffusion Coefficient (D)
Temperature IncreaseIncrease
Polymer Crystallinity IncreaseDecrease
Plasticizer Molecular Weight IncreaseDecrease
Plasticizer Concentration IncreaseIncrease (initially)

This table presents a conceptual model of factors influencing plasticizer diffusion.

Sorption and Desorption Phenomena in Environmental Matrices

Once released into the environment, this compound can interact with various environmental matrices such as soil and sediment. Sorption, a process that includes both adsorption (on a surface) and absorption (into a matrix), governs the partitioning of the chemical between the solid phase (soil/sediment particles) and the aqueous phase (pore water). regulations.gov This behavior is critical for determining the compound's mobility and bioavailability. mdpi.com

For hydrophobic organic compounds like sebacate esters, sorption is primarily controlled by the organic carbon content of the soil or sediment. frontiersin.org Compounds with high octanol-water partition coefficients (Kow) tend to adsorb strongly to organic matter. su.se For instance, dibutyl sebacate, a structurally similar compound, is expected to adsorb onto soil and sediment, which would limit its transport through soil into groundwater. epa.gov

The sorption and desorption behavior is often quantified using batch equilibrium studies, which yield coefficients that can be used in environmental modeling. regulations.gov The Freundlich isotherm is commonly used to describe this relationship.

Key parameters from these studies include:

Freundlich Adsorption Coefficient (KF): Indicates the capacity of the sorbent for the sorbate. A higher KF means stronger sorption. regulations.gov

Freundlich Exponent (1/n): Describes the non-linearity of the sorption. A value of 1 indicates linear sorption, independent of concentration. regulations.gov

Organic Carbon-Normalized Sorption Coefficient (KOC): Relates the sorption coefficient to the fraction of organic carbon in the soil/sediment (KOC = (KF / %OC) * 100). It allows for the comparison of sorption potential across different soils.

The following table presents illustrative data from a study on an organic compound in various soils, demonstrating how these parameters are reported. regulations.gov

Soil TypeOrganic Carbon (%)KF (L/kg)1/nKOC (L/kg)
Sandy Loam1.42.30.91164
Silt Loam2.58.10.88324
Loam1.93.60.81189
Clay Loam0.72.30.89329

Data adapted from a study on a different organic compound to illustrate sorption parameters. regulations.gov

Desorption studies indicate whether the sorption process is reversible. In many cases, sorption is found to be relatively reversible, meaning the chemical can be released back into the pore water from the soil or sediment particles. regulations.gov

Advanced Environmental Modeling and Risk Assessment Frameworks

To synthesize the complex information on a chemical's properties and environmental interactions, scientists use advanced modeling and risk assessment frameworks. These tools provide a quantitative understanding of a chemical's potential environmental impact. researchgate.net

Multimedia Environmental Fate Models

Multimedia environmental fate models are powerful computational tools that predict the distribution and concentration of chemicals in the environment. rsc.org These models are based on the principle of fugacity (the "escaping tendency" of a chemical) and divide the environment into interconnected compartments, such as air, water, soil, sediment, and biota. su.seresearchgate.net

Examples of such models include:

Mackay-type Level III Models: These are steady-state models that assume the environment is not in equilibrium and calculate chemical concentrations in different media. su.se

Multimedia Urban Models (MUM): These are specialized models used to assess the fate and transport of chemicals in urban environments, accounting for unique features like impervious surfaces and specific emission sources. acs.org

Stockholm Multimedia Urban Fate (SMURF) Model: This is another fugacity-based model that has been used to assess the indoor and outdoor fate of various chemical substances. su.se

Integration of Physicochemical Data in Predictive Models

The accuracy of multimedia environmental fate models is highly dependent on the quality of the input data, particularly the physicochemical properties of the chemical being studied. nih.gov These properties determine how a chemical will partition between different environmental media.

Key physicochemical properties used in predictive models include:

Molecular Weight (MW): Influences diffusion and transport rates. nih.gov

Water Solubility: Determines the concentration that can be dissolved in water, affecting its mobility in aquatic systems. nih.gov

Vapor Pressure: Affects the tendency of a chemical to volatilize from surfaces or water into the air. nih.gov

Octanol-Water Partition Coefficient (Kow): A measure of a chemical's hydrophobicity. High log Kow values indicate a tendency to partition into organic matter (like soil, sediment, and biota) rather than water. su.senih.gov

Henry's Law Constant: Describes the partitioning between air and water.

The table below lists some computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C16H30O4 nih.gov
Molecular Weight 286.41 g/mol nih.gov
XLogP3 (log Kow) 4.5 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov

Data from PubChem. nih.gov

This data can be integrated into mathematical models, including machine learning algorithms, to predict a compound's environmental behavior and properties. scielo.brplos.org For example, a high log Kow value for this compound (4.5) suggests it will likely partition to organic-rich matrices like soil, sediment, and dust, a prediction that can be quantitatively explored using the models described above. su.se

Future Research Directions and Emerging Applications

Integration with Smart Materials and Responsive Systems

The integration of functional molecules into smart materials that can respond to external stimuli is a key area of materials science. Dipropyl sebacate (B1225510), due to its properties as a dibasic ester, shows promise for incorporation into such systems.

Phase Change Materials (PCMs): Dibasic esters are recognized for their suitability as organic phase change materials, which absorb and release large amounts of thermal energy during melting and freezing. google.comwbdg.org This process of latent heat storage occurs at a nearly constant temperature, making them ideal for thermal regulation in buildings, electronics, and textiles. wbdg.org Research has identified esters like dimethyl sebacate as effective PCMs. mdpi.com Future work will likely focus on characterizing the specific phase transition temperature and latent heat of fusion of dipropyl sebacate to tailor it for specific thermal energy storage applications. The goal is to leverage its thermal mass effect to reduce temperature fluctuations and improve energy efficiency. wbdg.orgnih.gov

Stimuli-Responsive Plasticizers: As a plasticizer, this compound can be integrated into polymer matrices. specialchem.com Research into "smart plasticizers" could explore how changes in temperature or pH might alter the interaction between this compound and the polymer, thereby changing the material's mechanical properties on demand. This could lead to the development of adaptive materials that soften or stiffen in response to environmental cues.

Self-Healing Polymers: A potential application lies in self-healing materials, where plasticizers can act as mobilizing agents for polymer chains or as reservoirs for healing agents. Research could investigate the use of this compound in microencapsulated form within a polymer matrix. Upon damage, the capsules would rupture, releasing the ester to facilitate the flow of the polymer matrix and repair the crack.

Potential Smart ApplicationRole of this compoundResearch Focus
Thermal Energy StoragePhase Change Material (PCM)Determine melting point, latent heat of fusion, and long-term thermal stability. google.commdpi.com
Adaptive MaterialsResponsive PlasticizerInvestigate changes in plasticizing efficiency with external stimuli (e.g., temperature, pH).
Self-Healing CompositesHealing Agent/MobilizerDevelop microencapsulation systems and evaluate healing efficiency in polymer matrices.

Innovations in Catalysis for Enhanced Sustainability

The synthesis of esters like this compound has traditionally relied on homogeneous acid catalysts such as sulfuric acid, which pose challenges related to corrosion, separation, and environmental impact. nih.govresearchgate.net Future research is intensely focused on developing greener, more sustainable catalytic processes.

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification offers high specificity and operates under mild temperature and pressure conditions. scribd.com Studies on the enzymatic synthesis of dioctyl sebacate have shown high conversion rates. scribd.com Future investigations will aim to optimize lipase-catalyzed reactions for this compound production, focusing on catalyst reusability, reaction kinetics, and methods for water removal to drive the reaction equilibrium towards the product. scribd.com

Heterogeneous Solid Acid Catalysts: Solid acid catalysts, such as nano-SO42-/TiO2 or ion-exchange resins, offer significant advantages, including ease of separation from the reaction mixture, reduced reactor corrosion, and potential for continuous processing. nih.govresearchgate.netscilit.com Research has demonstrated near-complete conversion of sebacic acid to its esters using such catalysts. researchgate.netresearchgate.net The focus for this compound synthesis will be on designing robust solid acid catalysts with high activity and stability, enabling scalable and environmentally benign production. nih.gov

Ionic Liquids (ILs): Brønsted acidic ionic liquids have been proposed as combined solvents and catalysts for ester synthesis. nih.govresearchgate.net Their non-volatile nature and ability to facilitate product separation make them a sustainable alternative. Research into IL-catalyzed synthesis of this compound could optimize reaction conditions to achieve high yields while enabling straightforward catalyst recycling. researchgate.net

Catalytic SystemAdvantages for this compound SynthesisKey Research Objectives
Lipase (Enzymatic)High selectivity, mild reaction conditions, biodegradable. scribd.comOptimization of enzyme immobilization, reusability, and reaction kinetics.
Heterogeneous Solid AcidsEasy separation, reduced corrosion, suitable for continuous flow. nih.govresearchgate.netDevelopment of catalysts with high surface area, acidity, and long-term stability.
Ionic LiquidsDual catalyst-solvent role, low volatility, facilitates product separation. researchgate.netScreening for effective and recyclable ILs, optimization of temperature and substrate ratios.

Cross-Disciplinary Research in Bio-Based Chemicals

This compound is intrinsically linked to the bio-economy, as its precursor, sebacic acid, is primarily derived from castor oil, a renewable feedstock. researchgate.netgminsights.comcas.org This connection opens up extensive opportunities for cross-disciplinary research aimed at creating sustainable value chains.

Biorefinery Integration: Future research will focus on integrating the production of this compound within advanced biorefinery concepts. This involves optimizing the extraction and conversion of castor oil to sebacic acid and developing efficient, co-located processes for esterification with bio-based propanol (B110389). gminsights.commdpi.com Such integrated systems aim to minimize waste, reduce energy consumption, and utilize all co-products, aligning with the principles of a circular bio-economy.

Advanced Bio-Based Polymers: Sebacic acid is a key monomer for producing bio-polyamides and bio-polyesters, which offer properties like flexibility and hydrophobicity. gminsights.com Cross-disciplinary research between chemistry and materials science will explore the use of this compound as a bio-based plasticizer for these polymers. This creates a fully renewable material system, where both the polymer backbone and the plasticizer originate from biological sources, reducing the carbon footprint and dependence on petrochemicals. cas.org

Techno-Economic and Lifecycle Analysis: Collaboration between chemists, engineers, and economists is crucial to evaluate the viability of bio-based this compound. Future studies will involve comprehensive techno-economic analyses (TEA) and life cycle assessments (LCA) of the entire production chain, from castor bean cultivation to the final product. This research will identify economic bottlenecks, quantify environmental impacts, and guide the development of truly sustainable and commercially competitive processes.

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of this compound in various applications, it is essential to move beyond static, post-process characterization. Advanced techniques that allow for real-time, in-situ monitoring are critical for future research.

Spectroscopic Analysis of Dynamic Processes: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for studying molecular interactions and structural changes in real-time. azom.comgoogleapis.comnih.gov In-situ Raman spectroscopy can be used to monitor the kinetics of polymer crystallization as influenced by this compound, providing insights into how it affects nucleation and crystal growth. azom.com This allows for a deeper understanding of its role as a plasticizer or phase change material.

Rheological and Thermal Analysis: The mechanical and thermal behavior of materials containing this compound is paramount. In-situ rheological studies can track changes in viscosity and viscoelastic properties of a polymer melt during processing. biointerfaceresearch.comresearchgate.net Simultaneously, techniques like Differential Scanning Calorimetry (DSC) can be coupled with other methods to observe phase transitions and thermal stability under dynamic conditions, which is crucial for applications like PCMs. researchgate.net

X-Ray Diffraction (XRD) during Phase Transitions: For applications involving crystallinity, such as in PCMs or semi-crystalline polymers, in-situ XRD is invaluable. nih.govresearchgate.net By performing XRD analysis as a function of temperature, researchers can directly observe changes in the crystal structure and degree of crystallinity of this compound or the host material during melting, solidification, or polymer processing.

Characterization TechniqueIn-Situ Application for this compoundInsights Gained
Raman/FTIR SpectroscopyMonitoring polymer crystallization or esterification reactions in real-time. azom.comnih.govKinetics of phase transitions, reaction conversion rates, specific molecular interactions.
RheologyAnalyzing the viscosity of polymer-plasticizer blends during processing. biointerfaceresearch.comMaterial flow behavior, processing windows, effect of shear and temperature.
Differential Scanning Calorimetry (DSC)Tracking heat flow during temperature ramps or isothermal holds. researchgate.netPrecise measurement of melting/freezing points, latent heat, glass transition temperature.
X-Ray Diffraction (XRD)Observing changes in crystal structure during heating or cooling cycles. nih.govresearchgate.netIdentification of crystalline phases, degree of crystallinity, and structural transformations.

Predictive Science for Tailored Material Performance

The empirical, trial-and-error approach to materials development is time-consuming and resource-intensive. rsc.org The future of materials design lies in predictive science, using computational models to forecast the properties of this compound and its effect on host materials, thereby accelerating the discovery of high-performance formulations.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish mathematical relationships between the molecular structure of a compound and its macroscopic properties. mdpi.comnih.gov For this compound, QSPR models can be developed to predict key performance indicators such as plasticizing efficiency, miscibility with different polymers, and its melting point as a PCM. mdpi.com These models can rapidly screen virtual libraries of related esters to identify candidates with optimal properties before synthesis.

Machine Learning (ML) and Artificial Intelligence (AI): Machine learning algorithms can analyze large datasets to identify complex patterns that are not apparent through simple correlations. rsc.org Researchers can train ML models on existing data for various plasticizers and polymers to predict the performance of new combinations, such as the glass transition temperature (Tg) of a polymer plasticized with this compound. mdpi.comacs.org Active learning approaches can intelligently guide experimental work, making the material discovery process significantly more efficient. arxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a nanoscale view of how molecules interact over time. researchgate.net This technique can be used to simulate the interface between this compound and a polymer matrix, calculating key parameters like binding energy and solubility parameters to predict their compatibility. researchgate.netgoogle.com For PCM applications, MD simulations can help elucidate the molecular mechanisms of crystal formation and melting, guiding the design of materials with tailored thermal properties.

Predictive MethodApplication to this compoundPredicted Outcomes
QSPR ModelsCorrelate molecular descriptors with physical properties. mdpi.comnih.govViscosity, boiling point, toxicity, plasticizing efficiency. europa.euresearchgate.net
Machine LearningTrain models on polymer-plasticizer databases. rsc.orgarxiv.orgPolymer miscibility, glass transition temperature, mechanical properties. mdpi.comresearchgate.net
Molecular DynamicsSimulate atomistic interactions between this compound and other molecules. researchgate.netnih.govBinding energy, solubility parameters, diffusion coefficients, phase behavior.

Q & A

Q. How can researchers integrate omics approaches (e.g., transcriptomics) to elucidate this compound’s endocrine disruption mechanisms?

  • Methodological Answer : Expose in vitro models (e.g., H295R steroidogenesis assay) to sub-cytotoxic doses. Perform RNA-seq to identify dysregulated pathways (e.g., steroid hormone biosynthesis). Validate targets via qPCR and correlate with hormonal endpoints (e.g., testosterone ELISA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.